

# Application of Radioligand Therapy in Metastatic Neuroendocrine Prostate Cancer: Application Notes and Protocols

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#### Introduction

Metastatic neuroendocrine prostate cancer (NEPC) is an aggressive variant of prostate cancer that typically arises in the late stages of castration-resistant prostate cancer (CRPC).[1][2] It is characterized by the expression of neuroendocrine markers and often demonstrates low or absent expression of prostate-specific membrane antigen (PSMA), rendering PSMA-targeted therapies less effective.[3][4] Given its poor prognosis and limited treatment options, novel therapeutic strategies are urgently needed. Radioligand therapy (RLT) has emerged as a promising approach, delivering targeted radiation to cancer cells while minimizing damage to surrounding healthy tissues.[5][6] This document provides detailed application notes and protocols for the use of RLT in metastatic NEPC, focusing on key molecular targets, including Delta-like ligand 3 (DLL3), Prostate-Specific Membrane Antigen (PSMA), Somatostatin Receptor 2 (SSTR2), and Gastrin-Releasing Peptide Receptor (GRPR).

# Rationale for Radioligand Therapy in NEPC

The core principle of RLT is the use of a targeting molecule (ligand) that binds to a specific receptor or antigen highly expressed on cancer cells. This ligand is linked to a radioactive isotope (radionuclide) that emits therapeutic radiation, leading to cancer cell death.[5][7] The "theranostic" approach combines therapy with diagnostics by using the same ligand labeled



with a diagnostic radionuclide for imaging (e.g., PET/CT) to identify patients whose tumors express the target, thereby ensuring that the treatment is directed only to those who will most likely benefit.[5][7]

In the context of NEPC, several cell surface proteins are overexpressed, providing potential targets for RLT. These include:

- Delta-like ligand 3 (DLL3): An inhibitory Notch ligand, is frequently overexpressed on the surface of NEPC cells but is absent on the surface of normal cells, making it an attractive therapeutic target.[1][2][8]
- Prostate-Specific Membrane Antigen (PSMA): While often downregulated in pure NEPC, it can be heterogeneously expressed, particularly in mixed adenocarcinoma-neuroendocrine tumors.[3][9] For patients with sufficient PSMA expression, PSMA-targeted RLT remains a viable option.[3][10]
- Somatostatin Receptor 2 (SSTR2): Often expressed in neuroendocrine tumors, SSTR2 is a target for well-established RLTs like <sup>177</sup>Lu-DOTA-TATE.[11][12]
- Gastrin-Releasing Peptide Receptor (GRPR): Overexpressed in a variety of cancers, including prostate cancer, and represents another potential target for RLT in NEPC.[13][14]

# Key Molecular Targets and Radiopharmaceuticals Delta-like ligand 3 (DLL3)

DLL3 is a promising target due to its high expression in NEPC and limited presence in healthy tissues.[1][2] Preclinical studies have demonstrated the potential of DLL3-targeted RLT.

Radiopharmaceutical: <sup>177</sup>Lu-DTPA-SC16 is an investigational radioimmunotherapeutic agent consisting of an anti-DLL3 antibody (SC16) conjugated to a chelator (DTPA) and labeled with the beta-emitter Lutetium-177.[1][2]

### PSMA, SSTR2, and GRPR

A current clinical trial (NCT06379217) is exploring a multi-target approach, using radioligand imaging to determine the predominant target (PSMA, SSTR2, or GRPR) on a patient's tumor cells and then administering the corresponding RLT.[13][14][15][16]



#### Radiopharmaceuticals:

- For PSMA-expressing tumors: [177Lu]Lu-PSMA-617[13][14][15][16]
- For SSTR2-expressing tumors: [177Lu]Lu-DOTA-TATE[13][14][15][16]
- For GRPR-expressing tumors: [177Lu]Lu-NeoB[13][14][15][16]

### **Data Presentation**

Preclinical Efficacy of <sup>177</sup>Lu-DTPA-SC16 in NEPC

**Xenograft Models** 

Parameter	4.63 MBq Dose	9.25 MBq Dose	27.75 MBq Dose	Control
Complete Response Rate	5 of 8 mice	8 of 8 mice	8 of 8 mice	0 of 8 mice
Tumor Growth Inhibition	Markedly reduced	Curative	Curative	N/A
Data from a study using H660 (DLL3-positive) NEPC xenografts.[1][17]				

# Biodistribution of <sup>177</sup>Lu-DTPA-SC16 in NEPC Xenograft Model (H660 tumors)



Organ	24h post-injection (%ID/g)	72h post-injection (%ID/g)	120h post-injection (%ID/g)
Tumor	High	High (Specific uptake confirmed by blocking study)	High
Blood	Moderate	Low	Low
Liver	Low	Low	Low
Spleen	Low	Low	Low
Kidneys	Low	Low	Low

This table summarizes the findings of high and selective tumor uptake.[17]

Clinical Trial Design for Multi-Target RLT in mNEPC (NCT06379217)

Parameter	[ <sup>177</sup> Lu]Lu-PSMA- 617 Arm	[ <sup>177</sup> Lu]Lu-DOTA- TATE Arm	[ <sup>177</sup> Lu]Lu-NeoB Arm
Planned Enrollment	~20 participants	~13 participants	~3 participants
Radiopharmaceutical Dose per Cycle	7.4 GBq (±10%)	7.4 GBq (±10%)	9.25 GBq (±10%)
Total Dose (up to 6 cycles)	44.4 GBq (±10%)	44.4 GBq (±10%)	55.5 GBq (±10%)
Treatment Frequency	Every 6 weeks (±7 days)	Every 6 weeks (±7 days)	Every 6 weeks (±7 days)
Information is based on the clinical trial protocol			
NCT06379217.[13] [14][15][16]			



# Experimental Protocols Protocol 1: Cell Line Preparation and Maintenance

Objective: To culture human NEPC (NCI-H660, DLL3-positive) and prostate adenocarcinoma (DU145, DLL3-negative) cell lines for in vitro and in vivo experiments.

#### Materials:

- NCI-H660 and DU145 cell lines
- RPMI-1640 medium
- Fetal Bovine Serum (FBS)
- Penicillin-Streptomycin solution
- Trypsin-EDTA solution
- Phosphate Buffered Saline (PBS)
- Cell culture flasks and plates
- Humidified incubator (37°C, 5% CO<sub>2</sub>)

- Thaw frozen cell vials rapidly in a 37°C water bath.
- Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium (RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin).
- Centrifuge at 300 x g for 5 minutes.
- Aspirate the supernatant and resuspend the cell pellet in 10 mL of complete growth medium.
- Transfer the cell suspension to a T-75 cell culture flask.
- Incubate at 37°C in a humidified atmosphere with 5% CO<sub>2</sub>.



- For subculturing, aspirate the medium and wash the cells with PBS.
- Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes until cells detach.
- Neutralize the trypsin with 7-8 mL of complete growth medium and centrifuge as before.
- Resuspend the cell pellet and plate at the desired density for experiments or continued culture.

# Protocol 2: Radiolabeling of Monoclonal Antibody (SC16) with <sup>177</sup>Lu

Objective: To radiolabel the anti-DLL3 antibody SC16 with Lutetium-177.

#### Materials:

- SC16 antibody functionalized with DTPA-CHX-A" chelator
- <sup>177</sup>LuCl₃ in HCl solution
- Sodium acetate buffer (pH 5.0)
- Sterile, metal-free reaction vials
- Heating block
- ITLC strips and HPLC system for quality control
- Mobile phase for ITLC (e.g., 50 mM DTPA, pH 5.5)
- Mobile phase for HPLC (e.g., gradient of water and acetonitrile with 0.1% TFA)

- In a sterile, metal-free reaction vial, add the DTPA-functionalized SC16 antibody.
- Add sodium acetate buffer to adjust the pH to approximately 5.0.
- Add the desired activity of <sup>177</sup>LuCl<sub>3</sub> to the antibody solution.



- Gently mix the reaction solution.
- Incubate the vial in a heating block at 37-40°C for 1 hour.
- After incubation, allow the vial to cool to room temperature.
- Quality Control:
  - ITLC: Spot a small aliquot of the reaction mixture onto an ITLC strip. Develop the chromatogram using the appropriate mobile phase. The radiolabeled antibody should remain at the origin, while free <sup>177</sup>Lu will move with the solvent front. Calculate the radiochemical purity.
  - HPLC: Inject a sample onto a C18 reverse-phase column. Elute with a gradient of acidified water and acetonitrile. Monitor the eluate with a radioactivity detector. The retention time of <sup>177</sup>Lu-DTPA-SC16 will be different from that of free <sup>177</sup>Lu.

### **Protocol 3: In Vitro Saturation Binding Assay**

Objective: To determine the binding affinity (Kd) and the number of binding sites (Bmax) of a radiolabeled ligand to cancer cells.

#### Materials:

- NEPC cells (e.g., NCI-H660)
- Radiolabeled ligand (e.g., <sup>177</sup>Lu-DTPA-SC16)
- Unlabeled ligand for non-specific binding determination
- Binding buffer (e.g., PBS with 1% BSA)
- Multi-well plates (e.g., 96-well)
- Gamma counter



- Plate a known number of cells (e.g., 1 x 10<sup>5</sup> cells/well) in a 96-well plate and allow them to adhere overnight.
- Wash the cells with cold binding buffer.
- Prepare serial dilutions of the radiolabeled ligand in binding buffer.
- For total binding, add increasing concentrations of the radiolabeled ligand to the wells.
- For non-specific binding, add a high concentration of the unlabeled ligand along with the increasing concentrations of the radiolabeled ligand.
- Incubate the plate at 4°C for 2 hours with gentle agitation.
- Aspirate the binding solution and wash the cells three times with cold binding buffer to remove unbound radioligand.
- Lyse the cells with a lysis buffer (e.g., 1N NaOH).
- Transfer the lysate to counting tubes and measure the radioactivity in a gamma counter.
- Data Analysis:
  - Calculate specific binding by subtracting non-specific binding from total binding at each concentration.
  - Plot specific binding versus the concentration of the radiolabeled ligand.
  - Use non-linear regression analysis (e.g., one-site binding model in GraphPad Prism) to determine the Kd and Bmax values.

## Protocol 4: In Vivo Biodistribution Study in Xenograft Mouse Model

Objective: To evaluate the tumor uptake and organ distribution of a radiopharmaceutical in a NEPC xenograft mouse model.

Materials:



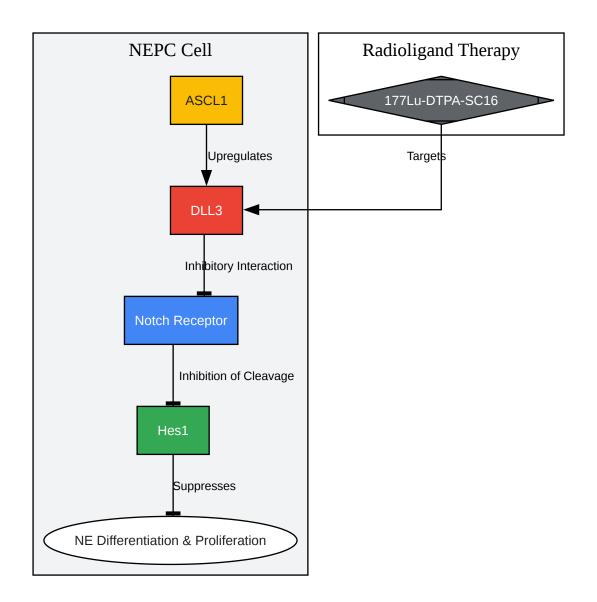
- · Athymic nude mice
- NEPC cells (e.g., NCI-H660)
- Matrigel (optional, for subcutaneous injection)
- Radiopharmaceutical (e.g., <sup>177</sup>Lu-DTPA-SC16)
- Anesthesia (e.g., isoflurane)
- Gamma counter
- Calibrated scale

- Tumor Inoculation: Subcutaneously inject a suspension of NCI-H660 cells (e.g., 5-10 x 10<sup>6</sup> cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
- Allow the tumors to grow to a suitable size (e.g., 100-200 mm<sup>3</sup>).
- Radiopharmaceutical Injection: Administer a known activity of the radiopharmaceutical (e.g., 0.5-1.0 MBq) to each mouse via tail vein injection.
- Tissue Harvesting: At predetermined time points (e.g., 24, 72, 120 hours) post-injection, euthanize the mice.
- Collect blood and dissect major organs (tumor, liver, spleen, kidneys, muscle, etc.).
- Weigh each tissue sample.
- Measure the radioactivity in each tissue sample and in standards (aliquots of the injected dose) using a gamma counter.
- Data Analysis:
  - Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.
  - Calculate tumor-to-background ratios (e.g., tumor-to-muscle).

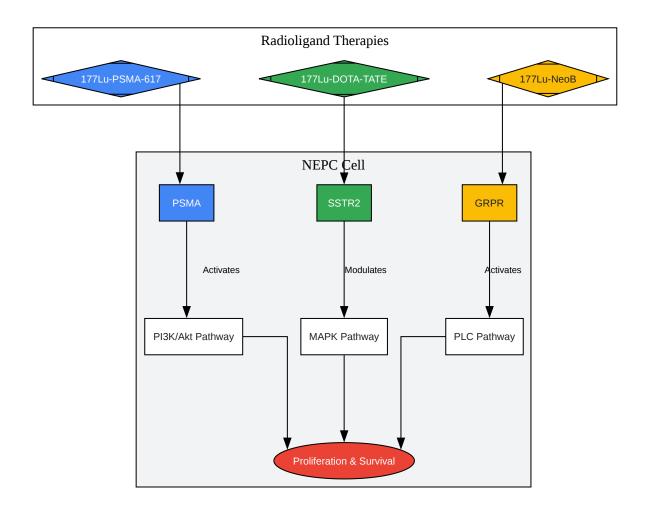


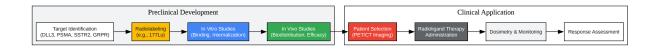
# Mandatory Visualizations Signaling Pathways











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